4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including halogenation and amide formation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide include:
4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide: Differing in the position of the bromine atoms on the aniline ring.
2,4-Dichloro-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide: Featuring chlorine atoms instead of bromine on the benzamide structure.
Properties
CAS No. |
303062-96-6 |
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Molecular Formula |
C17H13Br3Cl3N3OS |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(2,4-dibromo-5-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H13Br3Cl3N3OS/c1-8-6-13(12(20)7-11(8)19)24-16(28)26-15(17(21,22)23)25-14(27)9-2-4-10(18)5-3-9/h2-7,15H,1H3,(H,25,27)(H2,24,26,28) |
InChI Key |
YQOQOUAYBXCWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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